molecular formula C10H17NO2 B14190018 4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one CAS No. 925246-47-5

4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one

Cat. No.: B14190018
CAS No.: 925246-47-5
M. Wt: 183.25 g/mol
InChI Key: PHRYFIZVQBLISX-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one include other pyrrolidinone derivatives such as:

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-diones
  • Prolinol

Uniqueness

What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

925246-47-5

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-methyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H17NO2/c1-4-9(8(3)12)11-6-7(2)5-10(11)13/h7,9H,4-6H2,1-3H3

InChI Key

PHRYFIZVQBLISX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)N1CC(CC1=O)C

Origin of Product

United States

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